Scientific Field: Organic Chemistry
Application Summary: 3-Amino-4-pyrazolecarboxamide hemisulfate salt is used as a reactant in the synthesis of 3-carbamoyl derivatives
Application Summary: 3-Amino-4-pyrazolecarboxamide hemisulfate salt is involved in the synthesis of triazines and their phosphorus analogs.
Scientific Field: Medicinal Chemistry
Application Summary: 3-Amino-4-pyrazolecarboxamide hemisulfate salt is used in the synthesis of pyrazolo[3,4-d]pyrimidines for use as cyclin-dependent kinase 2 inhibitors.
3-Amino-4-pyrazolecarboxamide hemisulfate is a chemical compound with the molecular formula and a molecular weight of approximately 175.16 g/mol. This compound appears as a white to slightly yellow crystalline powder, and it is primarily used in pharmaceutical applications. It is recognized as a derivative of pyrazole, a five-membered ring compound containing two nitrogen atoms, which contributes to its biological activity and reactivity in various chemical processes .
The biological activity of 3-amino-4-pyrazolecarboxamide hemisulfate has been linked to its role as an impurity of allopurinol, a drug used to lower uric acid levels in the body. This compound has shown potential immunogenic properties, indicating that it may influence immune responses and could be relevant in cancer research . Additionally, its derivatives have been studied for their effects on various biological pathways, including those involved in cell cycle regulation.
The synthesis of 3-amino-4-pyrazolecarboxamide hemisulfate typically involves several steps:
Methods can vary based on desired purity and application, but typical laboratory procedures include refluxing the reactants followed by crystallization to isolate the product .
3-Amino-4-pyrazolecarboxamide hemisulfate has several applications:
Studies on 3-amino-4-pyrazolecarboxamide hemisulfate focus on its interactions with biological systems, particularly regarding its role as an impurity in allopurinol formulations. Research indicates that impurities can affect drug efficacy and safety profiles, making it essential to understand these interactions. Investigations typically assess:
Several compounds share structural similarities with 3-amino-4-pyrazolecarboxamide hemisulfate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Allopurinol | C5H4N4O | Widely used for gout treatment; contains a different functional group. |
5-Amino-1H-pyrazole-4-carboxamide | C4H6N4O | A direct derivative; may exhibit similar biological activities. |
3-Amino-1H-pyrazole-4-carboxamide | C4H6N4O | Similar structure; used in various synthetic applications. |
5-Amino-4-pyrazolecarboxamide | C5H6N4O | Known for its role in synthesizing heterocyclic compounds. |
The uniqueness of 3-amino-4-pyrazolecarboxamide hemisulfate lies in its specific combination of amino and carboxamide functional groups, contributing to its distinct reactivity and biological profile compared to these similar compounds .
Irritant;Environmental Hazard